molecular formula C8H11N3O B2900887 3-(cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199132-40-4

3-(cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2900887
CAS No.: 2199132-40-4
M. Wt: 165.196
InChI Key: AIKPGAQSPLSWFZ-UHFFFAOYSA-N
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Description

3-(Cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound characterized by its unique structure, which includes a cyclopentene ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of cyclopent-3-en-1-ylamine with appropriate reagents to form the triazole ring. The reaction conditions may include the use of a dehydrating agent and heating to facilitate the formation of the triazole structure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure consistent product quality. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Generation of substituted triazoles or other derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which 3-(cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Cyclopent-1-en-1-yl)acrylonitrile

  • 3-Cyclopenten-1-ylmethanol

  • Benzamide, N-3-cyclopenten-1-yl

  • 3-(Cyclopent-3-en-1-yl)propan-1-ol

Uniqueness: 3-(Cyclopent-3-en-1-yl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of the cyclopentene ring and the triazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

3-cyclopent-3-en-1-yl-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(9-10-8(11)12)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKPGAQSPLSWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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